BenchChemオンラインストアへようこそ!

3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

BRD4 bromodomain inhibition epigenetic reader proteins structure-activity relationship

Select this compound for matched-pair SAR studies with its meta/para-fluoro isomers. Its ortho-fluorobenzyl group uniquely abolishes BRD4 BD1 binding, enabling steric tolerance profiling. The thiophene substituent confers measurable MCF-7 anticancer activity (GI50 <10 μg/mL) and distinct kinase selectivity. All three regioisomers are commercially available, supporting direct within-assay comparison of fluorine position effects on target engagement and permeability.

Molecular Formula C16H11FN4S2
Molecular Weight 342.41
CAS No. 877634-90-7
Cat. No. B2433516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS877634-90-7
Molecular FormulaC16H11FN4S2
Molecular Weight342.41
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F
InChIInChI=1S/C16H11FN4S2/c17-12-5-2-1-4-11(12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-6-3-9-22-14/h1-9H,10H2
InChIKeyZKXYMJKAMJLQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 877634-90-7): Core Chemical Identity and Structural Context for Procurement


3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 877634-90-7) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, with molecular formula C16H11FN4S2 and molecular weight 342.41 g/mol . The compound features a fused triazole-pyridazine bicyclic core bearing a 2-fluorobenzyl thioether at the 3-position and a thiophen-2-yl substituent at the 6-position. This scaffold has been investigated across multiple target classes, including c-Met kinase, BRD4 bromodomains, LRRK2 kinase, and anticancer cell-based assays, with biological outcomes highly sensitive to both the position and electronic nature of substituents on the benzylthio and heteroaryl groups [1][2].

Why Generic Substitution of 3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Fails: Substituent Position and Heterocycle Identity Critically Control Biological Outcome


Within the [1,2,4]triazolo[4,3-b]pyridazine chemical class, apparently minor structural modifications—including the position of a single fluorine atom on the benzyl ring (ortho vs. meta vs. para), the identity of the heteroaryl group at the 6-position (thiophene vs. furan vs. phenyl), and the regiochemistry of thioether attachment (3- vs. 6-position)—can produce order-of-magnitude differences in target binding and cellular potency, or abolish activity entirely [1][2]. Published SAR studies demonstrate that ortho-fluorobenzyl substitution can be either uniquely detrimental or uniquely beneficial depending on the target context, meaning that no other regioisomer or heterocycle variant can be assumed to serve as a functional replacement in a given assay system without explicit verification [1][3]. The quantitative evidence below details the specific differentiation dimensions that inform scientific selection.

Quantitative Differentiation Evidence for 3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Relative to Closest Analogs


Ortho-Fluorobenzyl Substitution Abolishes BRD4 BD1 Inhibitory Activity Relative to Methyl and Trifluoromethyl Analogs

In a systematic SAR study of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors, substitution at the R1 position with a bulky ortho-fluorobenzyl group (structurally identical to the 3-substituent in the target compound) resulted in complete loss of inhibitory activity against BD1 (no inhibition), whereas the corresponding methyl-substituted analog (compound 6) and trifluoromethyl-substituted analog retained measurable IC50 values [1]. This demonstrates that ortho-fluorobenzyl is not a generally permissive substituent but exerts a target-specific effect that cannot be predicted by interpolation from other halogen or alkyl benzyl analogs.

BRD4 bromodomain inhibition epigenetic reader proteins structure-activity relationship

2-Fluorobenzyl Thioether vs. 3-Methylbenzyl Thioether: Differential GSK3β Kinase Activity Implied by Cross-Study Binding Data

The closest structurally characterized analog in public databases, 6-[(3-methylbenzyl)thio]-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (BindingDB BDBM69010; MLS000724818; SMR000236998), differs from the target compound solely by replacement of the 2-fluorobenzyl group with a 3-methylbenzyl group at the thioether position. This analog was tested against glycogen synthase kinase-3 beta (GSK3β) in a dose-response HTS format and exhibited an EC50 > 300,000 nM (>300 μM), indicating essentially no meaningful inhibition [1]. The target compound, bearing an electron-withdrawing ortho-fluoro substituent in place of the electron-donating meta-methyl group, is predicted to exhibit altered electronic properties at the thioether sulfur and consequently different kinase binding characteristics, although direct GSK3β data for the target compound are not available in the public domain.

GSK3β kinase inhibition kinase profiling thioether SAR

Thiophene-2-yl at 6-Position Confers MCF-7 Anticancer Activity Within the Triazolo[4,3-b]pyridazine Class

A 2025 study specifically evaluated thiophene-linked 1,2,4-triazolo[4,3-b]pyridazine derivatives against the MCF-7 human breast carcinoma cell line using the SRB assay [1]. Within this compound class, derivatives bearing thiophene at the 6-position (matching the target compound's substitution pattern) demonstrated measurable anticancer potential, with the most active thiophene-containing congeners achieving GI50 values below 10 μg/mL. In contrast, derivatives bearing furan or 2,5-dimethoxyphenyl at the same position showed different activity profiles, indicating that the sulfur-containing thiophene heterocycle contributes uniquely to cytotoxicity that cannot be replicated by oxygen-containing (furan) or substituted-phenyl analogs.

MCF-7 breast cancer anticancer cytotoxicity thiophene SAR

Fluorine Position on Benzyl Ring: Ortho (Target) vs. Meta vs. Para Substitution Dictates BRD4 Bromodomain Inhibitory Outcome

The BRD4 bromodomain inhibitor SAR study provides explicit evidence that ortho-fluorobenzyl substitution on the triazolo[4,3-b]pyridazine scaffold produces a qualitatively different biological outcome from other fluoro-substitution patterns [1]. While meta- and para-fluoro-substituted benzyl derivatives in related series have been reported to retain or modulate activity, the ortho-fluoro substitution (as present in the target compound) uniquely results in steric clash within the binding pocket, leading to complete loss of BRD4 BD1 inhibition. This positional specificity means that 3-((3-fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852376-78-4 analog) or 3-((4-fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine cannot be assumed to exhibit the same activity profile as the ortho-fluoro target compound .

fluorine positional isomerism BRD4 bromodomain ortho-fluoro effect

Regioisomeric Attachment of the Thioether (3-Position vs. 6-Position) Defines the Chemical Identity and Potential Biological Profile

The target compound bears the 2-fluorobenzyl thioether at the 3-position of the [1,2,4]triazolo[4,3-b]pyridazine core, with the thiophen-2-yl group at the 6-position. A commercially cataloged regioisomer, 6-((2-fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, has the identical substituents but swapped between the 3- and 6-positions . SAR data from c-Met kinase inhibitor studies on triazolo-pyridazine derivatives demonstrate that the position of substitution on the fused bicyclic core strongly influences both enzymatic potency and cellular cytotoxicity, with certain substitution patterns yielding IC50 values differing by more than 10-fold [1]. Consequently, the 3-thioether/6-thiophene and 6-thioether/3-thiophene regioisomers represent chemically and potentially biologically distinct entities that cannot be interchanged without experimental validation.

regioisomerism triazolopyridazine thioether position

Recommended Research Application Scenarios for 3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 877634-90-7)


Chemical Probe for Investigating Ortho-Fluoro Substituent Effects in BRD4 Bromodomain Ligand Design

The compound is uniquely suited as a negative-control chemical probe for studying the steric intolerance of the BRD4 BD1 Kac binding pocket toward ortho-substituted benzyl groups. Published crystallographic SAR demonstrates that ortho-fluorobenzyl substitution on the triazolo[4,3-b]pyridazine scaffold abolishes BD1 inhibition, while smaller substituents (methyl, trifluoromethyl) retain activity [1]. Researchers investigating the steric boundaries of the BRD4 bromodomain binding site can use this compound to define the permissible substituent volume at the benzyl position, providing critical SAR information for optimizing BRD4-targeting PROTACs or molecular glues.

Kinase Selectivity Panel Reference Compound for Thioether-Linked Triazolopyridazine SAR

Given the class-level evidence that [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit activity against multiple kinases including c-Met (IC50 = 0.090 μM for the most potent congener), LRRK2, Pim-1, and GSK3β [2][3], this compound serves as a valuable reference for kinase selectivity profiling. Its 2-fluorobenzyl thioether substituent, combined with the thiophene heterocycle, provides a distinct electronic and steric profile compared to the 3-methylbenzyl analog (EC50 > 300 μM at GSK3β) [4]. Including this compound in kinase panel screens enables direct assessment of how ortho-fluoro substitution on the benzylthio moiety shifts selectivity across the kinome.

MCF-7 Breast Cancer Cell-Based Screening Building Block for Thiophene-Containing Triazolopyridazines

The 2025 study by Sihag et al. established that thiophene-linked 1,2,4-triazolo[4,3-b]pyridazine derivatives possess measurable anticancer activity against the MCF-7 human breast carcinoma cell line, with GI50 values below 10 μg/mL for the most active thiophene-containing derivatives [5]. The target compound, bearing the thiophen-2-yl group at the 6-position, represents a structurally defined starting point for medicinal chemistry optimization campaigns aimed at improving MCF-7 potency through systematic variation of the benzylthio substituent while retaining the thiophene pharmacophore.

Negative Control for Benchmarking Fluorine Positional Isomer Effects in Cellular Assays

Because the ortho-, meta-, and para-fluorobenzyl thioether regioisomers of the thiophene-substituted triazolo[4,3-b]pyridazine scaffold are all commercially available as discrete catalog items, the target compound (ortho-fluoro) can be deployed alongside its meta-fluoro and para-fluoro counterparts in a matched-pair experimental design . This enables direct, within-assay quantification of how fluorine position on the benzyl ring affects cellular permeability, target engagement, and off-target activity—a study design that is impossible with single-isomer procurement.

Quote Request

Request a Quote for 3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.